

SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

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Compound of Interest

Compound Name: SHP836

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Introduction

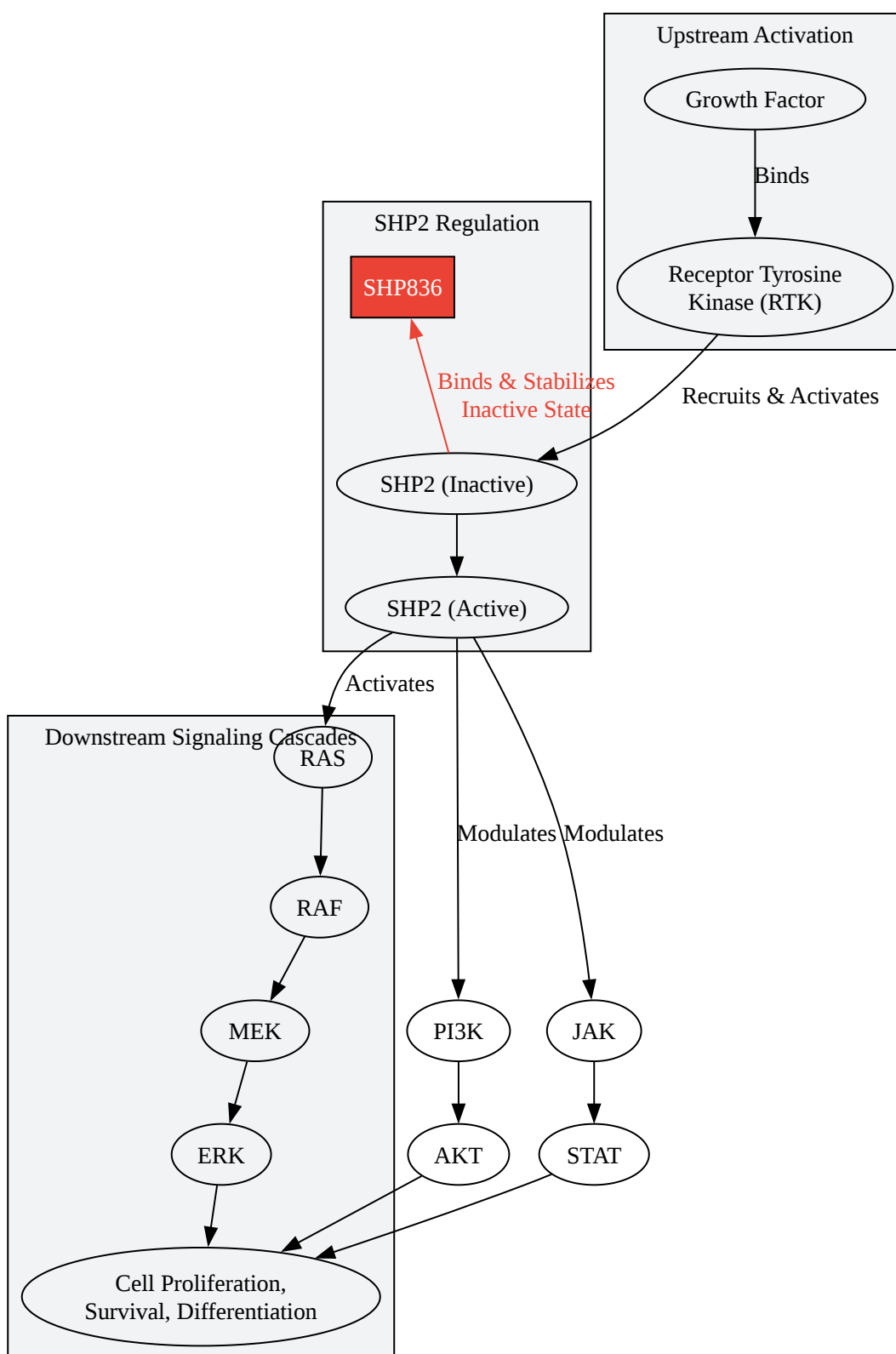
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, regulating cellular proliferation, differentiation, and survival.[1][2][3] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention in oncology.[4] **SHP836** is an allosteric inhibitor of SHP2 that locks the enzyme in an inactive conformation.[5] This technical guide provides a comprehensive overview of **SHP836**, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

SHP2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[6] Activation occurs upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a conformational change that exposes the catalytic site.

Allosteric inhibitors of SHP2, such as **SHP836**, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[7][8] This binding stabilizes

the autoinhibited, closed conformation of SHP2, preventing its activation and subsequent downstream signaling.[4][5] **SHP836** specifically binds to a distinct, second allosteric site within this tunnel region.[9]



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Quantitative Data

The following table summarizes the in vitro potency of **SHP836** in comparison to other notable SHP2 inhibitors.

Compound	Target	Assay Type	IC50	Reference
SHP836	Full-length SHP2	Biochemical	12 μ M	[1] [5] [9]
SHP836	SHP2 PTP domain	Biochemical	>100 μ M	[9]
SHP099	Full-length SHP2	Biochemical	0.071 μ M	[7]
TNO155	Full-length SHP2	Biochemical	0.011 μ M	[7]
RMC-4630	Full-length SHP2	Biochemical	N/A	[7]
IACS-13909	Full-length SHP2	Biochemical	15.7 nM	[7]
JAB-3068	Full-length SHP2	Biochemical	25.8 nM	[1]

Experimental Protocols

Biochemical Inhibition Assay

This protocol outlines a fluorescence-based enzymatic assay to determine the in vitro potency of SHP2 inhibitors.[\[10\]](#)[\[11\]](#)

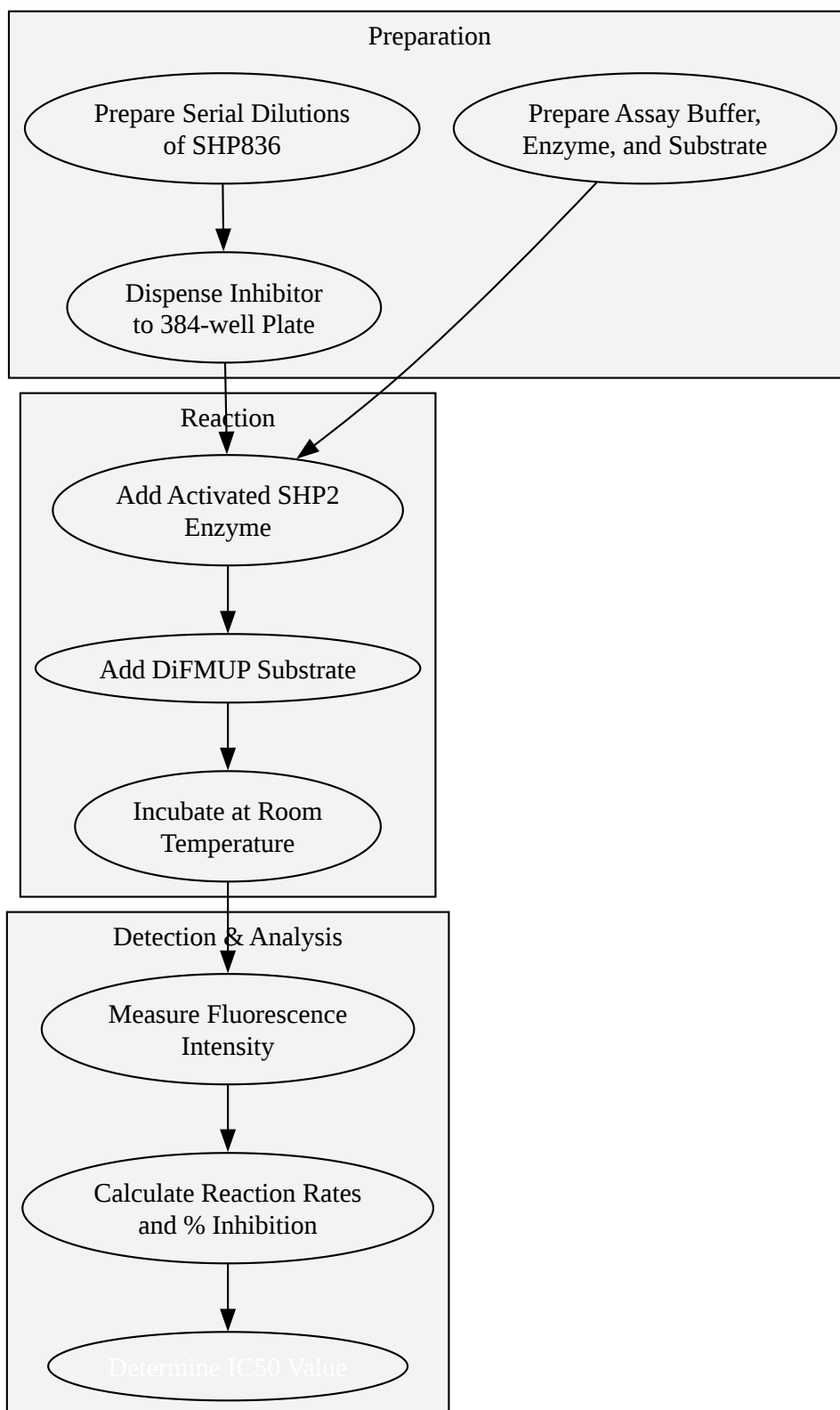
Materials:

- Recombinant full-length SHP2 protein
- SHP2 inhibitor (e.g., **SHP836**)
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[\[11\]](#)
- Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[\[11\]](#)
- Activating peptide: Dually phosphorylated peptide derived from insulin receptor substrate 1 (IRS-1).[\[10\]](#)[\[11\]](#)

- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a working solution of SHP2 in the assay buffer. A final concentration of approximately 0.5 nM is recommended.[\[11\]](#)
- To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 activating peptide.[\[10\]](#)
[\[11\]](#)
- Prepare serial dilutions of the SHP2 inhibitor in DMSO and then dilute further in the assay buffer.
- Add the diluted inhibitor solutions to the wells of the 384-well plate.
- Add the activated SHP2 enzyme solution to the wells containing the inhibitor.
- Initiate the reaction by adding the DiFMUP substrate.
- Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for DiFMUP.
- Calculate the rate of the reaction and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.



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Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- HEK293T cells transiently transfected with a plasmid expressing tagged SHP2.[\[13\]](#)
- Cell culture medium and reagents
- SHP2 inhibitor (e.g., **SHP836**)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- PCR tubes or 384-well PCR plates
- Thermocycler
- Method for protein quantification (e.g., Western blotting, ELISA, or enzyme complementation assay).[\[14\]](#)[\[15\]](#)

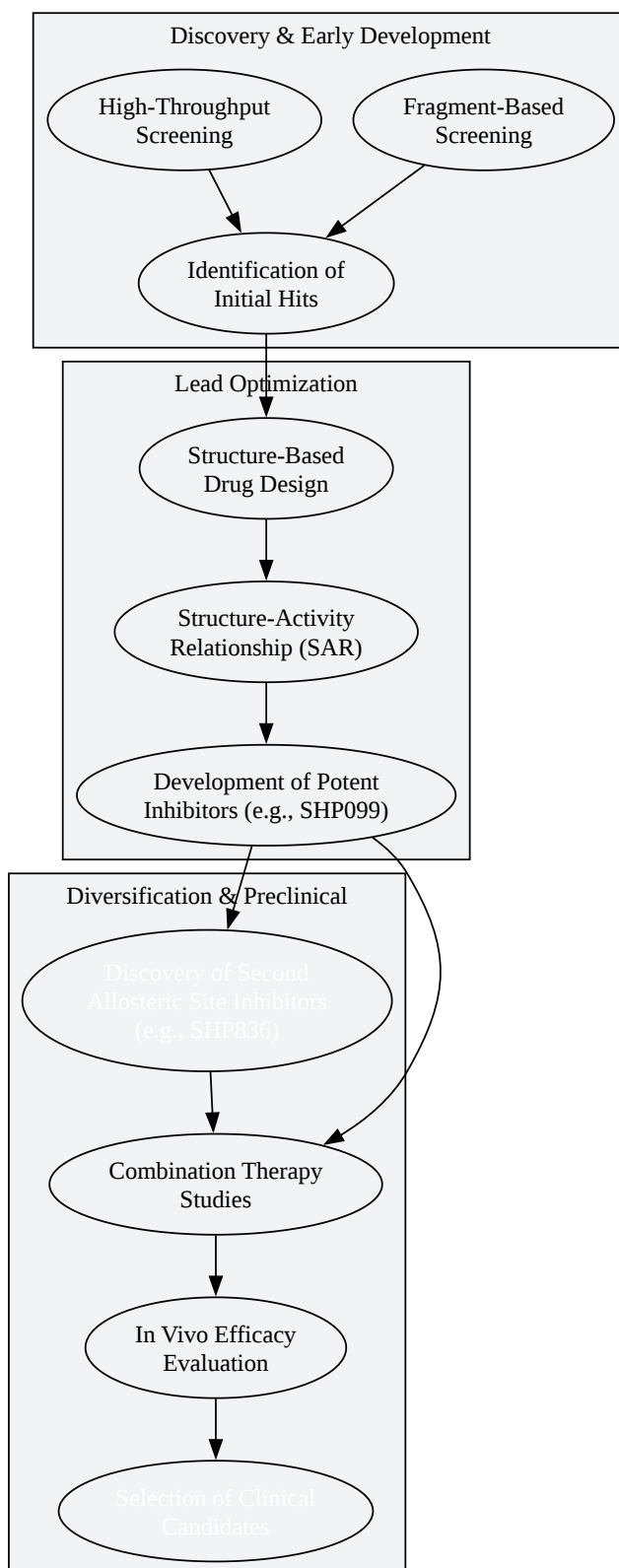
Procedure:

- Culture and transfect HEK293T cells with the SHP2 expression vector.
- Harvest the cells and resuspend them in a suitable buffer.
- Treat the cell suspension with the SHP2 inhibitor or vehicle (DMSO) and incubate at 37°C for 1 hour.[\[15\]](#)
- Aliquot the treated cell suspension into PCR tubes or a PCR plate.
- Heat the samples in a thermocycler across a temperature gradient for a defined period (e.g., 3 minutes).[\[15\]](#)
- Cool the samples to room temperature.

- Lyse the cells to release the proteins.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Quantify the amount of soluble SHP2 in each sample using a suitable detection method.
- Plot the amount of soluble SHP2 against the temperature to generate a melting curve. A shift in the melting temperature in the presence of the inhibitor indicates target engagement.

Logical Relationship in SHP2 Inhibitor Development

The development of SHP2 inhibitors has progressed from the identification of initial hits to the optimization of potent and selective allosteric inhibitors.



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Conclusion

SHP836 represents a valuable research tool for investigating the therapeutic potential of targeting a second allosteric site on SHP2. Its distinct mechanism of action offers opportunities for exploring novel therapeutic strategies, including combination therapies with other targeted agents. The experimental protocols detailed in this guide provide a framework for the characterization of **SHP836** and other SHP2 inhibitors, facilitating further research and development in this promising area of oncology.

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